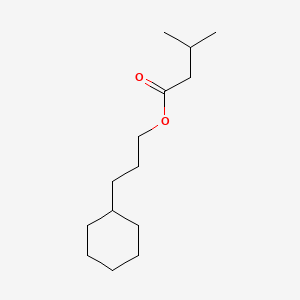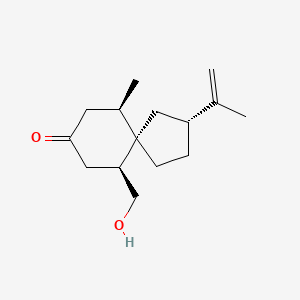
Isolubimin
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Isolubimin is a spirovetivane sesquiterpene, a type of phytoalexin, which is a class of antimicrobial compounds produced by plants in response to stress or infection. It is specifically found in diseased potato tubers and is known for its role in plant defense mechanisms .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of isolubimin involves the preparation of a versatile intermediate, (4RS,7RS)-11-hydroxy-15-norsolavetivane, which is then used to synthesize this compound with high stereoselectivity . The reaction conditions typically involve the use of specific reagents and catalysts to achieve the desired stereochemistry.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specific occurrence in nature and limited commercial demand. the synthesis methods developed in research settings can potentially be scaled up for industrial production if needed.
Chemical Reactions Analysis
Types of Reactions
Isolubimin undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can lead to the formation of various oxygenated derivatives, while reduction can yield different reduced forms of the compound.
Scientific Research Applications
Isolubimin has several scientific research applications, including:
Chemistry: It is used as a model compound to study the synthesis and reactivity of spirovetivane sesquiterpenes.
Medicine: Research is ongoing to explore its potential antimicrobial properties and its use in developing new antibiotics.
Industry: While not widely used in industry, this compound’s unique structure and properties make it a compound of interest for various applications.
Mechanism of Action
Isolubimin exerts its effects through its role as a phytoalexin. It is produced by plants in response to stress or infection and acts by inhibiting the growth of pathogens. The molecular targets and pathways involved include the disruption of cellular processes in the pathogens, leading to their inhibition or death .
Comparison with Similar Compounds
Similar Compounds
- Epilubimin
- Epioxylubimin
- Lubimin
Comparison
Isolubimin is unique among these compounds due to its specific stereochemistry and its occurrence in diseased potato tubers. While all these compounds are spirovetivane sesquiterpenes and share similar structures, this compound’s specific configuration and biological activity set it apart .
Properties
CAS No. |
60077-68-1 |
|---|---|
Molecular Formula |
C15H24O2 |
Molecular Weight |
236.35 g/mol |
IUPAC Name |
(3R,5S,6R,10S)-10-(hydroxymethyl)-6-methyl-3-prop-1-en-2-ylspiro[4.5]decan-8-one |
InChI |
InChI=1S/C15H24O2/c1-10(2)12-4-5-15(8-12)11(3)6-14(17)7-13(15)9-16/h11-13,16H,1,4-9H2,2-3H3/t11-,12-,13-,15+/m1/s1 |
InChI Key |
YKAYVNCAHDGJNI-BHPKHCPMSA-N |
Isomeric SMILES |
C[C@@H]1CC(=O)C[C@@H]([C@]12CC[C@H](C2)C(=C)C)CO |
Canonical SMILES |
CC1CC(=O)CC(C12CCC(C2)C(=C)C)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


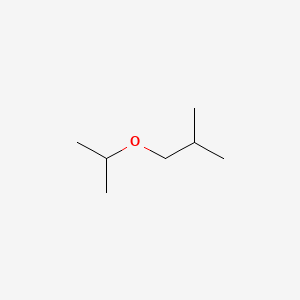
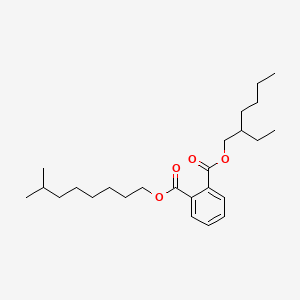
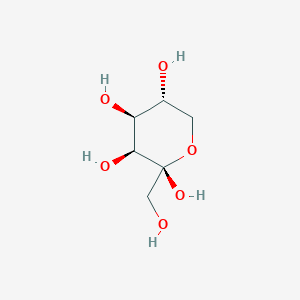
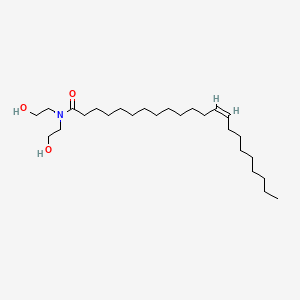
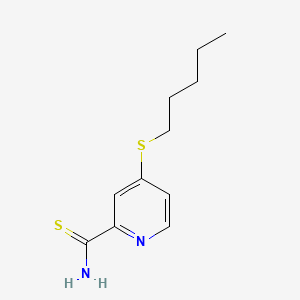
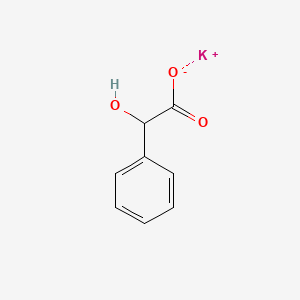
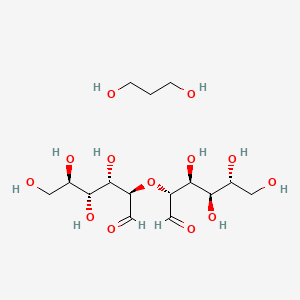
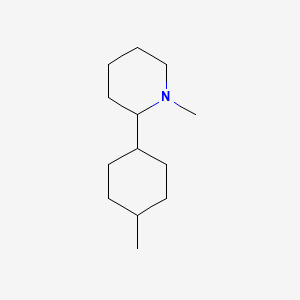
![3-[(P-Nitrophenyl)hydrazono]butan-2-one oxime](/img/structure/B12655087.png)
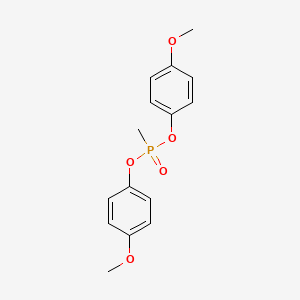
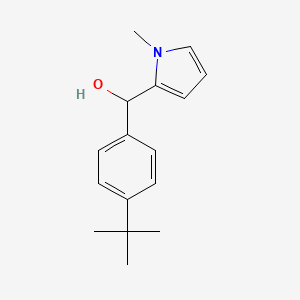
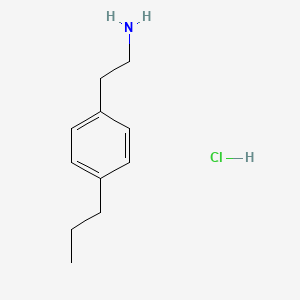
![6-chloro-2-(4-chlorophenyl)-2H-pyrano[2,3-b]pyridine](/img/structure/B12655101.png)
